molecular formula C7H6BrFN2O2 B1446382 6-Amino-4-bromo-3-fluoro-2-nitro toluene CAS No. 1427502-98-4

6-Amino-4-bromo-3-fluoro-2-nitro toluene

Cat. No.: B1446382
CAS No.: 1427502-98-4
M. Wt: 249.04 g/mol
InChI Key: VGDICRKVWUAGQF-UHFFFAOYSA-N
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Description

6-Amino-4-bromo-3-fluoro-2-nitro toluene is an aromatic compound with the molecular formula C7H6BrFN2O2. It is characterized by the presence of bromine, fluorine, methyl, and nitro groups attached to an aniline core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-3-fluoro-2-nitro toluene typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Potassium fluoride (KF), N-bromosuccinimide (NBS).

Major Products:

Scientific Research Applications

6-Amino-4-bromo-3-fluoro-2-nitro toluene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-bromo-3-fluoro-2-nitro toluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

    5-Fluoro-2-nitroaniline: Similar structure but lacks the bromine and methyl groups.

    4-Bromo-2-nitroaniline: Lacks the fluorine and methyl groups.

    4-Fluoro-2-methyl-3-nitroaniline: Lacks the bromine group

Uniqueness: 6-Amino-4-bromo-3-fluoro-2-nitro toluene is unique due to the combination of bromine, fluorine, methyl, and nitro groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-5(10)2-4(8)6(9)7(3)11(12)13/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDICRKVWUAGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1N)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
6-Amino-4-bromo-3-fluoro-2-nitro toluene

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